molecular formula C8H2Cl2F2N2 B12970187 2,4-Dichloro-5,6-difluoroquinazoline

2,4-Dichloro-5,6-difluoroquinazoline

Katalognummer: B12970187
Molekulargewicht: 235.01 g/mol
InChI-Schlüssel: XBFBIETUWMHQPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-5,6-difluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichloro-5,6-difluoroquinazoline typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-5,6-difluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ is commonly used for oxidative transformations.

    Reducing Agents: Various reducing agents can be employed depending on the desired transformation.

    Solvents: Organic solvents like acetonitrile and benzene are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-5,6-difluoroquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5,6-difluoroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dichloro-5,6-difluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Eigenschaften

Molekularformel

C8H2Cl2F2N2

Molekulargewicht

235.01 g/mol

IUPAC-Name

2,4-dichloro-5,6-difluoroquinazoline

InChI

InChI=1S/C8H2Cl2F2N2/c9-7-5-4(13-8(10)14-7)2-1-3(11)6(5)12/h1-2H

InChI-Schlüssel

XBFBIETUWMHQPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1N=C(N=C2Cl)Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.